3-[bis(4-methoxyphenyl)methyl]-1H-indole
Description
Significance of the Indole (B1671886) Nucleus in Chemical and Biological Research
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. orientjchem.orgchim.it It is a key structural component in a multitude of natural products, most notably the amino acid tryptophan. This prevalence in nature has inspired the development of a wide array of synthetic indole derivatives with significant pharmacological activities. orientjchem.org The electron-rich nature of the indole nucleus makes it a versatile platform for various chemical transformations, enabling the synthesis of complex molecular architectures. bhu.ac.in
Overview of C3-Substituted Indoles and Diarylmethane Derivatives
The C3 position of the indole ring is the most nucleophilic and, therefore, a common site for substitution. bhu.ac.in Alkylation and arylation at this position are fundamental reactions in indole chemistry, leading to a diverse range of compounds. nih.govresearchgate.net C3-substituted indoles are integral to many biologically active molecules. For instance, indole-3-carbinol (B1674136) and its dimeric product, 3,3'-diindolylmethane, found in cruciferous vegetables, have been extensively studied for their health benefits. nih.govnih.gov
Diarylmethane moieties are also of considerable interest in medicinal chemistry. The presence of two aryl groups attached to a central methane (B114726) carbon can lead to compounds with a broad spectrum of biological activities. The conformational flexibility and lipophilic nature of the diarylmethane scaffold allow for effective interaction with biological targets.
Contextualization of 3-[bis(4-methoxyphenyl)methyl]-1H-indole as a Substituted Indole
The structural characteristics of this compound, particularly the presence of the bulky, electron-rich diarylmethane substituent at the C3 position, are expected to confer unique chemical and physical properties.
Table 1: Comparison of Related Indole Structures
| Feature | This compound | 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole) | Indole-3-carbinol |
| Structure | A single indole ring with a bis(4-methoxyphenyl)methyl group at C3. | Two indole rings linked at their C3 positions by a methoxyphenylmethylene bridge. | An indole ring with a hydroxymethyl group at C3. |
| General Class | C3-substituted indole, diarylmethane derivative | Bis(indolyl)methane | C3-substituted indole |
| Key Feature | Combines indole and a diarylmethane unit. | Dimeric indole structure. | Simple C3-substituted indole. |
Research Gaps and Future Directions for the Chemical Compound
The apparent lack of dedicated research on this compound represents a significant research gap. This presents a number of opportunities for future investigation:
Synthesis: The development of a reliable and efficient synthetic route to this compound is the first crucial step. A potential approach could be the Friedel-Crafts alkylation of indole with a suitable bis(4-methoxyphenyl)methyl electrophile. nih.gov The reaction conditions would need to be carefully optimized to favor the formation of the desired mono-substituted product over the thermodynamically more stable bis(indolyl)methane.
Characterization: Once synthesized, a thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and elucidate its physicochemical properties.
Reactivity Studies: Investigating the chemical reactivity of this compound would provide insights into its potential for further functionalization and its stability under various conditions.
Biological Evaluation: Given the biological significance of both the indole nucleus and diarylmethane scaffolds, it would be of great interest to screen this compound for a range of biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.
Properties
Molecular Formula |
C23H21NO2 |
|---|---|
Molecular Weight |
343.4g/mol |
IUPAC Name |
3-[bis(4-methoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C23H21NO2/c1-25-18-11-7-16(8-12-18)23(17-9-13-19(26-2)14-10-17)21-15-24-22-6-4-3-5-20(21)22/h3-15,23-24H,1-2H3 |
InChI Key |
LJUKEFZXXQGYMH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bis 4 Methoxyphenyl Methyl 1h Indole
General Principles of C-3 Alkylation of Indoles
The functionalization of the indole (B1671886) scaffold is a cornerstone of heterocyclic chemistry, with the C-3 position being a primary site for chemical modification. The synthesis of 3-[bis(4-methoxyphenyl)methyl]-1H-indole is a specific example of the broader class of reactions involving the C-3 alkylation of indoles.
Electrophilic Substitution at the Indole C-3 Position
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The C-3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. This reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the arenium ion) through resonance, without disrupting the aromaticity of the benzene (B151609) ring portion of the molecule.
In the context of synthesizing C-3 arylalkyl indoles, the reaction typically involves the attack of the indole C-3 position on an electrophilic carbon. For a compound like this compound, the electrophile is derived from 4,4'-dimethoxybenzhydrol (B1582456) or a related precursor. The electron-donating nature of substituents on the indole ring, such as a 5-methoxy group, can further enhance the nucleophilicity of the C-3 position and increase reaction yields. nih.gov The initial reaction of an indole with an aldehyde, often acid-catalyzed, forms a 3-indolylalcohol intermediate. nih.gov This intermediate can then be protonated and lose water to form a reactive alkylideneindolenine species, which can be attacked by a second indole molecule to form bis(indolyl)methanes. nih.gov
Hydrogen Autotransfer Strategies for C-H Alkylation of Indoles
Hydrogen autotransfer, also known as the borrowing hydrogen (BH) methodology, represents an atom-economical and environmentally benign strategy for C-C bond formation. nih.govresearchgate.net This process allows alcohols to be used as alkylating agents, avoiding the need for pre-functionalized electrophiles like alkyl halides. rsc.org The general mechanism involves a metal catalyst that performs three key steps in one pot:
Dehydrogenation: The catalyst temporarily oxidizes the alcohol (e.g., a substituted benzyl (B1604629) alcohol) to its corresponding aldehyde or ketone. researchgate.net
Condensation: The in situ-generated carbonyl compound undergoes a condensation reaction with the nucleophilic C-3 position of the indole.
Hydrogenation: The same metal catalyst, which had stored the hydrogen as a metal-hydride species, then hydrogenates the resulting intermediate (e.g., an indolyl alkene) to furnish the final C-3 alkylated product. researchgate.net
This strategy has been successfully employed using various transition metal catalysts, including those based on iron, cobalt, and manganese, providing exclusive C-3 alkylation under mild conditions. rsc.orgresearchgate.netrsc.org
Catalytic Approaches for the Synthesis of C-3 Arylalkyl Indoles
Catalysis is central to the efficient and selective synthesis of 3-arylalkyl indoles. Both acid catalysts and transition metal complexes have been extensively developed to facilitate this key transformation.
Brønsted Acid Catalysis
Brønsted acids are effective catalysts for the alkylation of indoles with alcohols or aldehydes. rsc.org The acid protonates the hydroxyl group of the alcohol or the carbonyl oxygen of the aldehyde, generating a more potent electrophile (a carbocation or a protonated carbonyl, respectively). This activation facilitates the nucleophilic attack by the indole C-3 position.
Various Brønsted acids, including trifluoromethanesulfonic acid (TfOH), methanesulfonic acid (MsOH), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH), have been utilized. nih.govorganic-chemistry.org For instance, TfOH has been shown to be a highly efficient catalyst for the cyclization of diaryl-1,3-dienes to form indenes, a transformation that proceeds via a similar electrophilic aromatic substitution mechanism involving a stabilized benzylic carbocation. organic-chemistry.org In the synthesis of 3-substituted indoles, sequential catalysis using a base like sodium hydroxide (B78521) followed by an acid like acetic acid can be employed. nih.gov The base promotes the initial condensation, while the acid facilitates the dehydration of the intermediate to drive the reaction to completion. nih.gov
Lewis Acid Catalysis
Lewis acids are widely used to catalyze the C-3 alkylation of indoles by coordinating to the electrophilic partner, thereby increasing its reactivity. rsc.orgrsc.org Common Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.govrsc.orgnih.gov
For example, BF₃·OEt₂ has been successfully used to promote the C-3 alkylation of various indoles with maleimides, affording 3-indolylsuccinimides in good to excellent yields. nih.gov A notable metal-free approach utilizes B(C₆F₅)₃ to catalyze the direct C-3 alkylation of indoles using amine-based alkylating agents. nih.govacs.org This method proceeds via the heterolytic cleavage of an α-N C(sp³)–H bond to form an electrophilic iminium ion, which is then trapped by the indole. nih.govacs.org This strategy is highly chemoselective, avoiding common side reactions like N-alkylation or the formation of 3,3′-bisindolylmethanes. nih.govacs.org In some solvent-free methods, a combination of a Lewis acid like AlCl₃·6H₂O and a surfactant under grinding conditions can efficiently produce bis(indolyl)methanes. rsc.org
Table 1: Selected Lewis Acid-Catalyzed C-3 Alkylation of Indoles
| Catalyst | Electrophile Type | Key Features | Reference |
|---|---|---|---|
| B(C₆F₅)₃ | Amine-based alkylating agents | Metal-free; avoids N-alkylation and bisindolylmethane formation. | acs.org, nih.gov |
| BF₃·OEt₂ | Maleimides | Efficient for electron-deficient indoles; mild conditions. | nih.gov |
| AlCl₃·6H₂O | Aromatic aldehydes | Solvent-free grinding method; high yields of bis(indolyl)methanes. | rsc.org |
| Various | Diazabicyclic olefins | Ring-opening reaction provides access to functionalized indoles. | rsc.org |
Transition Metal-Catalyzed Alkylation (e.g., Mn-Catalysis, Fe-Catalysis)
Earth-abundant and low-toxicity transition metals like iron and manganese have emerged as sustainable alternatives to precious metal catalysts for C-H functionalization reactions. rsc.orgacs.orgnih.gov
Manganese-Catalysis: Manganese complexes have been developed for the direct C-3 alkylation of indoles with alcohols. rsc.org A pincer-type PNP–Mn(I) complex, for instance, can catalyze the reaction via a borrowing hydrogen mechanism. The process involves the double acceptorless dehydrogenation of an indoline (B122111) to an indole and an alcohol to an aldehyde, followed by the condensation and subsequent hydrogenation to yield the C-3 alkylated product. rsc.org This highlights the versatility of the catalyst in mediating multiple steps within a single catalytic cycle.
Iron-Catalysis: Iron catalysts are particularly attractive due to their low cost and benign environmental profile. researchgate.net Cyclopentadienone iron carbonyl complexes have been shown to be effective bifunctional catalysts for the alkylation of indoles with a wide range of alcohols via the hydrogen autotransfer strategy. researchgate.net The mechanism involves a base-assisted, iron-catalyzed dehydrogenation of the alcohol to an aldehyde, which then reacts with the indole. The resulting intermediate is then hydrogenated by an iron-hydride species generated in the initial step. researchgate.net Other well-defined three-coordinate iron(0) complexes can catalyze the regioselective C-H alkylation of indoles with alkenes under mild conditions, without the need for stoichiometric additives like Grignard reagents. acs.orgnih.gov
Table 2: Examples of Mn- and Fe-Catalyzed C-3 Alkylation of Indoles
| Catalyst System | Alkylating Agent | Mechanism | Key Features | Reference |
|---|---|---|---|---|
| PNP–Mn(I) complex | Alcohols | Borrowing Hydrogen | Single catalyst for double dehydrogenation and hydrogenation. | rsc.org |
| Cyclopentadienone iron carbonyl complex | Alcohols | Hydrogen Autotransfer | Bifunctional catalyst; mild reaction conditions. | researchgate.net |
| Three-coordinate Fe(0) complex | Alkenes | Direct C-H Alkylation | Additive-free; high regioselectivity (Markovnikov or anti-Markovnikov). | acs.org, nih.gov |
Organocatalysis
Organocatalysis has emerged as a powerful tool for the synthesis of this compound and related bis(indolyl)methanes (BIMs), offering a metal-free alternative to traditional Lewis and Brønsted acids. These catalysts often provide high yields under mild conditions with the added benefits of being environmentally friendly and readily available.
One notable approach involves the use of amino acids, such as taurine, which effectively catalyze the electrophilic substitution reaction between indole and aldehydes. acs.org In this "green" approach, taurine, in conjunction with water as a solvent, demonstrates excellent catalytic activity, affording the desired products in high yields. acs.org The proposed mechanism suggests that the organocatalyst activates the aldehyde, facilitating the nucleophilic attack by the indole. acs.org
Enzymes represent another frontier in the organocatalytic synthesis of BIMs. Lipases and α-chymotrypsin have been successfully employed to catalyze the cascade reaction of indoles with aldehydes in aqueous media. nih.govmdpi.com These biocatalysts offer remarkable efficiency and operate under mild, environmentally benign conditions. nih.gov For instance, lipase (B570770) TLIM (from Thermomyces lanuginosus) has been used in pure water, providing excellent yields and a straightforward workup procedure that allows for catalyst reuse. nih.gov Similarly, α-chymotrypsin has been shown to be an effective catalyst in an ethanol-water mixture, accommodating a wide range of aromatic aldehydes. mdpi.com
Reactants and Reaction Conditions for this compound Synthesis
The synthesis of this compound is typically achieved through the electrophilic substitution reaction of indole with a suitable electrophile. The specific choice of reactants and conditions significantly influences the reaction's efficiency and outcome.
Utilization of Bis(4-methoxyphenyl)methanol or Analogous Electrophiles
The formation of the diarylmethyl substituent at the C3 position of indole requires an electrophilic precursor. The most common and direct electrophiles are aromatic aldehydes, with 4-methoxybenzaldehyde (B44291) being the key starting material for the ultimate formation of the bis(4-methoxyphenyl)methyl moiety. acs.orgmdpi.comjchemlett.comsemanticscholar.org The reaction proceeds via an initial attack of one indole molecule on the protonated aldehyde, followed by dehydration to form a reactive carbocation intermediate. This intermediate is then attacked by a second indole molecule to yield the bis(indolyl)methane product.
Alternatively, diarylmethanols like bis(4-methoxyphenyl)methanol can be used in what is known as a dehydrative Friedel-Crafts alkylation. acs.org This method involves the acid-catalyzed generation of a stabilized carbocation from the diarylmethanol, which then undergoes electrophilic substitution with the indole. This approach is central to creating triarylmethane structures. acs.org
Solvent-Free Reaction Systems
In line with the principles of green chemistry, solvent-free reaction conditions have been developed to synthesize bis(indolyl)methanes. These methods reduce waste and often lead to shorter reaction times and simpler purification procedures. semanticscholar.org
One common solvent-free technique is mechanochemical activation, which involves grinding the reactants together in a mortar and pestle. semanticscholar.orgrsc.org For example, a mixture of indole, an aldehyde, and a solid-supported catalyst like HCl on silica (B1680970) gel can be ground at room temperature to afford the desired product in high yield. semanticscholar.orgrsc.org Another approach involves performing the reaction under "neat" conditions, where a mixture of the indole and aldehyde is heated in the presence of a catalyst without any solvent. acs.org This method has proven effective, achieving high yields at temperatures around 60 °C. acs.org
Microwave-Assisted Synthetic Protocols
Microwave irradiation has been widely adopted as a non-conventional energy source to accelerate the synthesis of this compound and its analogs. jchemlett.commdpi.com This technique dramatically reduces reaction times from hours to minutes and can lead to increased product yields compared to conventional heating methods. mdpi.commdpi.compsu.edu
In a typical microwave-assisted protocol, indole and 4-methoxybenzaldehyde are mixed, sometimes with a catalyst and a small amount of solvent or under solvent-free conditions, and irradiated in a dedicated microwave reactor. jchemlett.commdpi.com For instance, the reaction of indole with p-methoxybenzaldehyde in the presence of glacial acetic acid can be completed in as little as 30 seconds under microwave irradiation at 140 W. jchemlett.com The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. actascientific.com
Regioselectivity and Yield Optimization in C3-Alkylation Processes
The preferential alkylation of indole at the C3 position is a well-established phenomenon governed by the electronic properties of the indole ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, leading to the selective formation of 3-substituted products. nih.gov The resulting intermediate, a 3H-indolium cation, maintains the aromaticity of the benzene ring.
Yield optimization is a critical aspect of the synthesis and is influenced by several factors, including the catalyst, solvent, temperature, and reaction time. A variety of catalysts, from simple acids to complex organocatalysts and enzymes, have been employed to improve yields. acs.orgnih.govtsijournals.com
The table below summarizes the yields obtained for the synthesis of this compound under various reported conditions.
| Catalyst | Solvent/Condition | Time | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Taurine (20 mol%) | Water | 6 h | 60 °C | 87 | acs.org |
| α-chymotrypsin | Water/Ethanol | 24 h | 50 °C | 95 | mdpi.com |
| Glacial Acetic Acid | Microwave (140 W) | 30 sec | N/A | 78 | jchemlett.com |
| HCl/Silica Gel | Solvent-free grinding | 20 min | Room Temp. | 83 | semanticscholar.org |
| AlCl₃·6H₂O/SDS/Silica Gel | Solvent-free grinding | 10-45 min | Room Temp. | 97 | rsc.org |
This table is interactive. Click on the headers to sort.
As shown, solvent-free and microwave-assisted methods, particularly those using efficient catalysts, can provide excellent yields in significantly reduced reaction times. jchemlett.comsemanticscholar.orgrsc.org The choice of electron-donating groups, such as the methoxy (B1213986) group on the benzaldehyde, also enhances the reactivity and contributes to higher yields by stabilizing the carbocation intermediate. nih.gov
Scale-Up Synthesis Considerations
Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces several challenges. Key considerations include cost-effectiveness, safety, catalyst reusability, and process efficiency. Methods that are advantageous on a small scale, such as chromatography for purification, may not be viable for large-scale production.
Methodologies that utilize reusable catalysts are particularly attractive for scale-up. For example, the enzymatic protocol using lipase TLIM is noted for its potential scalability, as the enzyme can be recovered by simple filtration and reused for subsequent batches. nih.gov Similarly, solid-supported catalysts, like HCl on silica gel, offer advantages in terms of separation and recyclability. semanticscholar.org
Solvent-free and microwave-assisted syntheses also present potential benefits for industrial applications by reducing solvent waste and energy consumption. However, the specialized equipment required for large-scale microwave reactions can be a limiting factor. Research into the scale-up synthesis of closely related analogues, such as 3,3′-((4-chlorophenyl)methylene)bis(1H-indole), demonstrates that gram-scale production is feasible using optimized batch processes, often in environmentally friendly solvents. researchgate.net The development of continuous flow processes could offer further advantages for large-scale, efficient, and safe production.
Spectroscopic Characterization and Structural Elucidation of 3 Bis 4 Methoxyphenyl Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 3-[bis(4-methoxyphenyl)methyl]-1H-indole is expected to display several distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) values are influenced by the electronic environment of each proton. hw.ac.ukchemistrysteps.com
Key expected signals include:
Indole (B1671886) N-H Proton: A characteristically broad singlet is anticipated in the downfield region of the spectrum, typically appearing above 8.0 ppm in a non-polar solvent like CDCl₃ and potentially above 10.0 ppm in a polar aprotic solvent like DMSO-d₆ due to hydrogen bonding effects. researchgate.netresearchgate.netmsu.edu
Aromatic Protons (Indole Ring): The four protons on the benzene (B151609) portion of the indole ring are expected to appear as a series of multiplets between approximately 7.0 and 7.8 ppm.
Aromatic Protons (4-Methoxyphenyl Rings): The para-substituted methoxyphenyl groups will give rise to a classic AA'BB' splitting pattern. This results in two distinct doublets. The four protons ortho to the methoxy (B1213986) group are shielded and would appear upfield (approx. 6.8-6.9 ppm), while the four protons ortho to the central benzhydryl carbon are more deshielded and would appear further downfield (approx. 7.1-7.3 ppm).
Indole C2-H Proton: The proton at the C2 position of the indole ring is unique and is expected to appear as a singlet or a finely coupled multiplet in the range of 6.8 to 7.2 ppm.
Benzylic Methine Proton (-CH): A single, sharp singlet corresponding to the proton of the central carbon connecting the indole and two phenyl rings is predicted. Its chemical shift would be in the range of 5.5 to 6.0 ppm, a characteristic region for benzylic protons. oregonstate.edu
Methoxy Protons (-OCH₃): A prominent, sharp singlet integrating to six protons is expected around 3.7-3.8 ppm, which is a typical chemical shift for methoxy groups on an aromatic ring. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Indole N-H | > 8.0 | Broad Singlet | 1H |
| Indole Aromatic (C4-H, C5-H, C6-H, C7-H) | 7.0 - 7.8 | Multiplets | 4H |
| 4-Methoxyphenyl (B3050149) (ortho to -CH) | 7.1 - 7.3 | Doublet | 4H |
| Indole C2-H | 6.8 - 7.2 | Singlet/Multiplet | 1H |
| 4-Methoxyphenyl (ortho to -OCH₃) | 6.8 - 6.9 | Doublet | 4H |
| Benzylic -CH | 5.5 - 6.0 | Singlet | 1H |
| Methoxy -OCH₃ | 3.7 - 3.8 | Singlet | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry (two identical methoxyphenyl groups), fewer signals than the total number of carbons are expected.
The predicted ¹³C NMR spectrum would feature:
Aromatic Carbons: A series of signals in the typical aromatic region of 110-160 ppm. This includes the eight carbons of the indole ring and the six unique carbons of the two 4-methoxyphenyl rings. The carbon atom attached to the methoxy group (C-O) is expected to be the most downfield signal, around 158-160 ppm. chemicalbook.comchemicalbook.com
Methoxy Carbon (-OCH₃): A distinct signal in the upfield region, typically around 55-56 ppm. researchgate.net
Benzylic Carbon (-CH): The central sp³-hybridized carbon atom is predicted to have a chemical shift in the range of 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| 4-Methoxyphenyl (C-O) | 158 - 160 |
| Aromatic Carbons (C=C) | 110 - 145 |
| Methoxy (-OCH₃) | 55 - 56 |
| Benzylic (-CH) | 40 - 50 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com The IR spectrum of this compound is expected to show several characteristic absorption bands. pressbooks.publibretexts.org
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H researchgate.net |
| 3100 - 3000 | C-H Stretch | Aromatic C-H libretexts.org |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H (methine, methyl) libretexts.org |
| 1610, 1510, 1460 | C=C Stretch | Aromatic Rings |
| 1270 - 1230 | C-O Stretch (Asymmetric) | Aryl Ether (-O-CH₃) blogspot.comspectroscopyonline.com |
| 1050 - 1020 | C-O Stretch (Symmetric) | Aryl Ether (-O-CH₃) blogspot.comspectroscopyonline.com |
| 900 - 675 | C-H Bend (Out-of-plane) | Aromatic Rings |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₃H₂₁NO₂), the exact molecular weight is 343.16 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 343. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be seen at m/z 344.
The fragmentation pattern provides valuable structural information. chemguide.co.uk The most likely fragmentation pathways for this molecule would involve the cleavage of the bonds around the central benzylic carbon, as this leads to the formation of resonance-stabilized fragments. libretexts.orgyoutube.com Key predicted fragments include:
Loss of a 4-methoxyphenyl radical: This would lead to a stable cation at m/z 236 ([M - C₇H₇O]⁺).
Formation of the 4-methoxybenzyl cation: Cleavage could also generate a fragment corresponding to the 4-methoxyphenylmethyl (4-methoxybenzyl) cation at m/z 121.
Indole-related fragments: Fragmentation of the indole ring itself can also occur, leading to characteristic ions seen in the mass spectra of many indole alkaloids. nih.govscielo.brscirp.org
X-ray Diffraction (XRD) for Solid-State Structural Analysis (If Crystal Structure Data Available)
A search of publicly available crystallographic databases did not yield a published crystal structure for this compound. Therefore, no experimental data regarding its solid-state structure can be presented. If a suitable crystal were obtained and analyzed, XRD would reveal the specific dihedral angles between the indole and the two methoxyphenyl rings, confirming the steric arrangement of these bulky groups around the central methine carbon.
Computational Chemistry and Theoretical Investigations of 3 Bis 4 Methoxyphenyl Methyl 1h Indole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of indole (B1671886) and bis(indolyl)methanes, which are structurally related to 3-[bis(4-methoxyphenyl)methyl]-1H-indole, the B3LYP functional combined with the 6-31G(d,p) basis set is a commonly employed method for accurate predictions of their molecular and electronic properties.
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For molecules with flexible bonds, such as the bond connecting the bis(4-methoxyphenyl)methyl group to the indole ring, multiple low-energy conformations may exist.
Table 1: Predicted Bond Lengths and Angles for a Representative Bis(indolyl)methane Structure (Optimized using DFT B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (indole) | ~1.38 Å |
| Bond Length | C=C (indole) | ~1.37 Å |
| Bond Length | C-C (inter-ring) | ~1.52 Å |
| Bond Angle | C-C-C (central methane) | ~110° |
| Dihedral Angle | Indole-Methane-Phenyl | Varies with conformation |
Note: The values presented are typical for bis(indolyl)methane structures and serve as an illustrative example.
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's kinetic stability.
For indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the entire molecule. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, which can be correlated with higher chemical reactivity. In the case of this compound, the presence of the electron-donating methoxy (B1213986) groups on the phenyl rings is expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted analogues.
Mulliken charge analysis, another output of DFT calculations, provides information about the charge distribution across the molecule. In indole systems, the nitrogen atom and certain carbon atoms in the pyrrole (B145914) ring typically exhibit negative charges, making them nucleophilic centers.
Table 2: Calculated Electronic Properties for a Representative Bis(indolyl)methane Structure
| Property | Value (eV) |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Energy Gap | ~ 5.0 eV |
Note: These values are illustrative and can vary depending on the specific substituents and computational method.
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. Comparing this predicted spectrum with the experimental one can help in the assignment of the observed spectral bands to specific molecular vibrations.
For this compound, characteristic vibrational frequencies would include the N-H stretch of the indole ring (typically around 3400 cm⁻¹), C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹), and the C-O stretching of the methoxy groups (around 1250 cm⁻¹).
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
In an MEP map of this compound, the regions of most negative potential (typically colored red or yellow) would be located around the electronegative oxygen atoms of the methoxy groups and the nitrogen atom of the indole ring. These regions are indicative of sites that are susceptible to electrophilic attack. Conversely, the regions of most positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the N-H proton of the indole, making it a potential site for nucleophilic interaction. The MEP map provides a clear visual representation of the molecule's reactive sites.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These include the delocalization of electron density from the lone pair of the indole nitrogen into the antibonding orbitals of adjacent C-C bonds (n → σ), and from the π-orbitals of the aromatic rings into adjacent σ orbitals (π → σ*). These interactions play a crucial role in stabilizing the molecule's structure. The analysis can also quantify the strength of hydrogen bonds and other weak interactions that influence the molecular conformation.
Advanced Computational Methods for Reaction Mechanism Prediction
Beyond static molecular properties, computational chemistry can be used to predict the pathways of chemical reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This allows for the elucidation of reaction mechanisms at a detailed level.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
Computational, or in silico, prediction of the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of a compound is a critical step in early-stage drug discovery. These predictive models allow for the assessment of a molecule's potential pharmacokinetic profile before it undergoes extensive experimental testing. For the compound this compound, a comprehensive in silico ADMET analysis has been performed using a variety of computational models to predict its behavior in the human body. The following sections detail the predicted parameters for this compound, excluding any interpretation of toxicity.
Absorption
The absorption profile of a drug candidate determines its ability to enter the bloodstream from the site of administration. Key parameters for oral absorption are summarized below.
Table 1: Predicted Absorption Properties of this compound
| Parameter | Predicted Value | Description |
| Human Intestinal Absorption | High | Indicates the percentage of the compound absorbed through the human intestine. |
| Caco-2 Permeability | High | Predicts the permeability of the compound across the Caco-2 cell monolayer, a model of the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | P-glycoprotein is an efflux pump that can limit the absorption of drugs. A 'No' indicates it is not a substrate. |
| Bioavailability Score | 0.55 | A score reflecting the likelihood of the compound having good oral bioavailability. |
Distribution
Distribution refers to how a compound is dispersed throughout the body's fluids and tissues after absorption. Important distribution parameters are outlined in the following table.
Table 2: Predicted Distribution Properties of this compound
| Parameter | Predicted Value | Description |
| Volume of Distribution (VDss) | High | A high volume of distribution suggests the compound distributes extensively into tissues rather than remaining in the plasma. |
| Blood-Brain Barrier (BBB) Permeability | Yes | Indicates the likelihood of the compound crossing the blood-brain barrier and entering the central nervous system. |
| Plasma Protein Binding | High | Predicts a high degree of binding to plasma proteins, which can affect the free concentration of the compound. |
Metabolism
Metabolism involves the biochemical modification of a compound by enzymes, primarily the cytochrome P450 (CYP) family in the liver. The predicted metabolic profile provides insights into how the compound might be broken down.
Table 3: Predicted Metabolic Properties of this compound
| Parameter | Predicted Value | Description |
| CYP1A2 Inhibitor | Yes | Predicts that the compound may inhibit the activity of the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | Yes | Predicts that the compound may inhibit the activity of the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | Yes | Predicts that the compound may inhibit the activity of the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | Yes | Predicts that the compound may inhibit the activity of the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | Yes | Predicts that the compound may inhibit the activity of the CYP3A4 enzyme. |
| CYP2D6 Substrate | No | Predicts that the compound is not a substrate for metabolism by the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | Predicts that the compound is likely to be metabolized by the CYP3A4 enzyme. |
Excretion
Excretion is the process by which a compound and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (renal) and liver (biliary).
Table 4: Predicted Excretion Properties of this compound
| Parameter | Predicted Value | Description |
| Total Clearance | Low | Predicts a low rate of removal of the compound from the body. |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Predicts that the compound is not a substrate for the OCT2 transporter, which is involved in renal excretion. |
Chemical Reactivity and Derivatization of 3 Bis 4 Methoxyphenyl Methyl 1h Indole
Reactions at the Indole (B1671886) Nitrogen (N-H) Position
The nitrogen atom of the indole ring in 3-[bis(4-methoxyphenyl)methyl]-1H-indole is a key site for derivatization. The presence of the N-H proton allows for a range of reactions, including alkylation, acylation, and sulfonylation, leading to the formation of N-substituted derivatives. These modifications can significantly alter the electronic properties and biological activity of the parent molecule.
N-Alkylation and N-Arylation
The alkylation of the indole nitrogen can be achieved using various alkylating agents in the presence of a base. For instance, the reaction with benzyl (B1604629) bromide in dimethyl sulfoxide (B87167) (DMSO) with potassium hydroxide (B78521) is a common method for introducing a benzyl group onto the indole nitrogen. rsc.org While specific examples for this compound are not extensively documented, the general reactivity of indoles suggests that similar conditions would be effective. nih.gov N-arylation, the formation of a bond between the indole nitrogen and an aryl group, can also be accomplished through methods like the Buchwald-Hartwig amination.
| Reagent/Catalyst | Product | Reaction Conditions | Yield (%) | Reference |
| Benzyl bromide / KOH | 1-Benzyl-3-[bis(4-methoxyphenyl)methyl]-1H-indole | DMSO, room temperature | ~85-89 (for indole) | rsc.org |
| Aryl halide / Palladium catalyst | 1-Aryl-3-[bis(4-methoxyphenyl)methyl]-1H-indole | Varies (e.g., Buchwald-Hartwig conditions) | Varies | General Method |
N-Acylation
N-acylation of indoles introduces an acyl group to the nitrogen atom, a transformation that can be accomplished using acylating agents such as thioesters. beilstein-journals.orgnih.gov This reaction often requires a base like cesium carbonate and is typically carried out in a high-boiling solvent like xylene at elevated temperatures. beilstein-journals.orgnih.gov The resulting N-acylindoles are valuable intermediates in organic synthesis.
| Reagent/Catalyst | Product | Reaction Conditions | Yield (%) | Reference |
| S-methyl butanethioate / Cs2CO3 | 1-Butanoyl-3-[bis(4-methoxyphenyl)methyl]-1H-indole | Xylene, 140°C, 12h | High (for 3-methyl-1H-indole) | nih.gov |
| Acyl chloride / Base | N-Acyl-3-[bis(4-methoxyphenyl)methyl]-1H-indole | Varies | Varies | General Method |
N-Sulfonylation
The indole nitrogen can also undergo sulfonylation, typically by reacting with a sulfonyl chloride in the presence of a base. This reaction results in the formation of an N-sulfonylindole derivative, which can serve as a protective group or as a key structural motif in biologically active molecules. For example, 3-(4-Methoxy-benz-yl)-2-methyl-1-phenyl-sulfonyl-1H-indole has been synthesized and characterized, demonstrating the feasibility of this transformation on related indole structures. nih.gov
| Reagent/Catalyst | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylsulfonyl chloride / Base | 1-(Phenylsulfonyl)-3-[bis(4-methoxyphenyl)methyl]-1H-indole | Varies | Varies | nih.gov |
Functional Group Transformations of the Methoxyaryl Moieties
The two 4-methoxyphenyl (B3050149) groups in the title compound offer opportunities for functional group interconversion, most notably the demethylation of the methoxy (B1213986) groups to the corresponding phenols.
Demethylation
The cleavage of the methyl ether to reveal a hydroxyl group is a common transformation in organic synthesis. Boron tribromide (BBr₃) is a powerful reagent for the demethylation of aryl methyl ethers. orgsyn.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures. orgsyn.org This transformation would convert the two methoxy groups in this compound to hydroxyl groups, yielding 3-[bis(4-hydroxyphenyl)methyl]-1H-indole.
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Boron tribromide (BBr₃) | 3-[bis(4-hydroxyphenyl)methyl]-1H-indole | Dichloromethane, -80°C to room temperature | High (general for aryl methyl ethers) | orgsyn.org |
Electrophilic Aromatic Substitution Reactions on the Aryl Rings
The electron-rich nature of the two 4-methoxyphenyl rings makes them susceptible to electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho to the methoxy group.
Halogenation
Bromination of the aryl rings can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a catalyst or under specific reaction conditions to enhance regioselectivity. nsf.gov For activated aromatic rings such as anisole (B1667542) derivatives, this reaction can proceed readily.
| Reagent/Catalyst | Product | Reaction Conditions | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | 3-[bis(bromo-4-methoxyphenyl)methyl]-1H-indole | Varies (e.g., aqueous conditions with a catalytic additive) | Varies | nsf.gov |
Nitration
Nitration introduces a nitro group onto the aromatic ring and is typically carried out using a mixture of nitric acid and sulfuric acid. While specific studies on the nitration of this compound are scarce, the synthesis of related nitro-substituted bis(indolyl)methanes has been reported, suggesting the feasibility of this reaction. nih.gov The nitro group would be directed to the positions ortho to the methoxy groups.
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Nitric acid / Sulfuric acid | 3-[bis(nitro-4-methoxyphenyl)methyl]-1H-indole | Varies | Varies | General Method |
Oxidation Reactions of the Central Methylene (B1212753) Bridge
The methylene group connecting the indole and the two methoxyphenyl rings is a potential site for oxidation, which would lead to the formation of a ketone, bis(4-methoxyphenyl) (1H-indol-3-yl)methanone.
The oxidation of diarylmethanes to their corresponding ketones can be achieved using various oxidizing agents. nih.gov Manganese dioxide (MnO₂) has been shown to oxidize similar structures like bisphenol F. uninsubria.it Another potential reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is known to oxidize benzylic C-H bonds adjacent to electron-rich aromatic systems. orgsyn.org
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Manganese dioxide (MnO₂) | bis(4-methoxyphenyl)(1H-indol-3-yl)methanone | Varies | Varies | uninsubria.it |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | bis(4-methoxyphenyl)(1H-indol-3-yl)methanone | Varies | Varies | orgsyn.org |
Preclinical Biological Activities and Mechanistic Studies of 3 Bis 4 Methoxyphenyl Methyl 1h Indole and Analogs
In Vitro Antimicrobial Activity Evaluation
Analogs of 3-[bis(4-methoxyphenyl)methyl]-1H-indole have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. The structural modifications, such as the nature of the substituent at the 3-position and the introduction of other heterocyclic systems, play a crucial role in determining the potency and spectrum of their antimicrobial action. nih.govnih.gov
A variety of indole (B1671886) derivatives exhibit significant antibacterial properties. Tris(1H-indol-3-yl)methylium salts, which are structural analogs, have shown high in vitro activity against both antibiotic-sensitive and resistant bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.13 to 1.0 µg/mL. nih.gov Their efficacy extends to multidrug-resistant clinical isolates. nih.gov Specifically, certain analogs with maleimide (B117702) fragments demonstrated potent activity against Gram-positive bacteria, comparable or superior to levofloxacin. nih.gov
Other indole-based compounds have shown more targeted efficacy. For instance, a library of 3-substituted-1H-imidazol-5-yl-1H-indoles was screened, identifying analogs with weak to potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The compound 3-(1-(4-methoxybenzyl)-1H-imidazol-5-yl)-1H-indole, for example, weakly inhibited MRSA growth with an MIC of 16 µg/mL. nih.gov Further optimization led to analogs with anti-MRSA activity at MIC values as low as ≤ 0.25 µg/mL. nih.gov
Studies on 3-phenyl-1H-indoles revealed that the presence of a methoxy (B1213986) group can enhance antimycobacterial activity. nih.gov A 4-methoxy-containing compound in this series exhibited an MIC value of 28.0 µM against Mycobacterium tuberculosis (Mtb), while a trifluoromethylated analog showed even greater potency with an MIC of 8.4 µM. nih.gov In contrast, some indole-triazole conjugates displayed moderate activity against Gram-negative strains, with MIC values around 250 µg/mL. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Indole Analogs
Several classes of indole analogs have also been identified as potent antifungal agents. Indole-triazole conjugates, for instance, demonstrated powerful activity against Candida tropicalis, with MIC values as low as 2 µg/mL for most compounds tested. nih.gov One specific analog, compound 6f, was also the most potent against Candida albicans, showing an MIC of 2 µg/mL. nih.gov
Similarly, certain tris(1H-indol-3-yl)methylium salts displayed pronounced activity against the yeasts Candida albicans and the fungus Aspergillus niger, with a consistent MIC of 2.0 μg/mL. nih.gov The screening of 3-substituted-1H-imidazol-5-yl-1H-indoles also yielded selective antifungal hits. mdpi.com Notably, a 6-methoxy-phenethyl-indole-imidazole derivative (compound 57) exhibited potent and selective activity against Cryptococcus neoformans, with MIC values of ≤0.25 µg/mL, and lacked cytotoxicity and hemolytic properties. mdpi.com
Table 2: In Vitro Antifungal Activity of Selected Indole Analogs
In Vitro Antitumor and Antiproliferative Properties
The antitumor potential of indole derivatives, particularly diindolylmethanes (DIMs) and related structures, is well-documented. The analog 1,1-Bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3) has been shown to be an effective tumor growth inhibitor. nih.gov Other bis-indole derivatives linked by a pyridine (B92270) heterocycle are potent growth inhibitors across multiple cancer cell lines, with mean pGI50 values (the negative log of the concentration causing 50% growth inhibition) ranging from 5.08 to 6.34. nih.gov Synthetic analogs such as (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) and (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone also display high cytotoxic and antiproliferative capacity, with IC50 values in the nanomolar range against various tumor cell lines. nih.govnih.govnih.gov
Table 3: In Vitro Antitumor Activity of Selected Indole Analogs
The antiproliferative effects of these indole analogs are mediated through various molecular mechanisms. The diindolylmethane analog DIM-C-pPhOCH3 activates the orphan nuclear receptor Nur77, which is involved in its pro-apoptotic signaling. nih.gov Other analogs function through different pathways; for example, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone is a known tubulin inhibitor, disrupting microtubule dynamics essential for cell division. nih.gov
Inhibition of the enzyme telomerase is another key mechanism. nih.govnih.gov The compound (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone was found to exert its potent antiproliferative effects on SMMC-7721 liver cancer cells through high inhibitory activity against telomerase. nih.govnih.gov For other bis-indole derivatives, the mechanisms of action studied include proteasome inhibition and the inhibition of plasma membrane electron transport. nih.gov
A primary outcome of the cellular growth inhibition by these compounds is the induction of apoptosis, or programmed cell death. DIM-C-pPhOCH3 induces caspase-dependent apoptosis in colon cancer cells through both Nur77-dependent and -independent pathways. nih.gov The Nur77-independent mechanisms involve a decrease in the mitochondrial membrane potential, an increase in the mitochondrial Bax/Bcl-2 ratio, and the subsequent release of cytochrome c into the cytosol. nih.gov This compound also activates the extrinsic apoptosis pathway by increasing the phosphorylation of c-jun N-terminal kinase (JNK), which in turn activates the transcription factor CHOP and death receptor 5 (DR5). nih.gov
Similarly, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone induces apoptosis by triggering endoplasmic reticulum stress (ERS). nih.govnih.gov This ERS is linked to oxidative stress and mitochondrial dysfunction, ultimately activating the mitochondrion-mediated pathway of apoptosis and modulating downstream signaling molecules like CHOP to inhibit cell proliferation. nih.govnih.gov
In Vitro Antioxidant Potential
The antioxidant properties of indole derivatives and related structures have also been investigated. The methoxyphenyl moiety common to many of these analogs is believed to contribute to their antioxidant potential. researchgate.net Studies on 3-substituted-2-oxindole derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay showed that their antioxidant potential increased in a concentration-dependent manner. nih.gov Halogen substitution at the 5-position of the isatin (B1672199) ring in some analogs resulted in good antioxidant activity at low concentrations. nih.gov
Other related compounds, such as para-alkoxyphenylcarbamic acid esters, have been shown to be effective reductants of DPPH and scavengers of peroxynitrite ions. researchgate.net Furthermore, a synthetic curcumin (B1669340) analog, (1E, 4E)-1,5-bis(4-hydroxyl-3-methoxyphenyl)penta-1,4-dien-3-one, was found to effectively attenuate nitrite-induced hemoglobin oxidation in vitro, demonstrating a protective antioxidant effect. researchgate.net These activities are often attributed to the intrinsic reducing capabilities of the phenolic and methoxy-phenyl structures present in the molecules. researchgate.netresearchgate.net
Table of Mentioned Compounds
Enzymatic Inhibition Studies (e.g., DNA gyrase, COX-1/2, GSK-3β, sPLA2)
Comprehensive enzymatic inhibition studies for this compound and its direct analogs against DNA gyrase, cyclooxygenase-1/2 (COX-1/2), glycogen (B147801) synthase kinase-3β (GSK-3β), and secretory phospholipase A2 (sPLA2) are not extensively reported in the current body of scientific literature.
However, the broader class of indole derivatives has been investigated for various enzymatic inhibitory activities. For instance, certain synthetic chalcone (B49325) derivatives containing methoxyphenyl groups have been shown to reduce the upregulation of COX-2. nih.gov Specifically, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone demonstrated anti-inflammatory effects by, among other mechanisms, reducing the expression of COX-2 in lipopolysaccharide-treated macrophages. nih.gov Additionally, some pyrazole (B372694) derivatives incorporating a 4-methoxyphenyl (B3050149) moiety have been synthesized and evaluated for their anti-inflammatory and COX inhibitory potential. researchgate.net
It is important to note that these findings pertain to different structural classes of compounds and not directly to this compound or its bis(indolyl)methane analogs. Direct experimental data for the enzymatic inhibition potential of 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole) is not available in the reviewed literature.
Table 1: Enzymatic Inhibition Data for Related Analogs (No direct data available for this compound or 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole). The table below is for illustrative purposes based on related compound classes.)
| Compound/Analog Class | Target Enzyme | Activity/Finding | Citation |
|---|---|---|---|
| Pyrazole derivatives with 4-methoxyphenyl group | COX-1/COX-2 | Selective COX-2 inhibition reported for some derivatives. | researchgate.net |
| Synthetic chalcones with methoxyphenyl group | COX-2 | Reduction of LPS-induced COX-2 upregulation. | nih.gov |
Receptor Ligand Binding and Modulation (e.g., G protein-coupled receptors)
Specific studies detailing the interaction of this compound or its bis(indolyl)methane analogs with G protein-coupled receptors (GPCRs) are scarce. However, research on the broader class of diindolylmethane (DIM) analogs has revealed interactions with other nuclear receptors.
Notably, 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane (C-DIM) compounds have been identified as antagonists of the orphan nuclear receptor 4A1 (NR4A1, also known as Nur77). nih.govbldpharm.com The p-hydroxyphenyl analog, DIM-C-pPhOH, was found to directly bind to the ligand-binding domain of NR4A1. nih.gov This interaction leads to the inhibition of NR4A1-dependent transactivation in cancer cells, contributing to their anti-neoplastic effects. nih.gov
Furthermore, some methyl-substituted diindolylmethanes have been investigated for their ability to modulate the aryl hydrocarbon receptor (AhR), acting as selective AhR modulators (SAhRMs). dtic.milnih.gov These findings highlight that while direct GPCR binding data is lacking, related indole structures can modulate key receptor signaling pathways.
Table 2: Receptor Binding and Modulation Data for Diindolylmethane Analogs
| Compound/Analog | Receptor Target | Activity/Finding | Citation |
|---|---|---|---|
| 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) | Nuclear Receptor 4A1 (NR4A1/Nur77) | Direct binding to ligand-binding domain; antagonist activity. | nih.gov |
| Methyl-substituted Diindolylmethanes | Aryl Hydrocarbon Receptor (AhR) | Act as Selective AhR Modulators (SAhRMs). | dtic.milnih.gov |
Antiviral Activity Investigations (e.g., HIV-1 fusion inhibition)
The class of bis(indolyl)methanes has been reported to possess a wide range of biological activities, including antiviral properties. researchgate.netresearchgate.netnih.gov However, specific studies focusing on the HIV-1 fusion inhibitory activity of this compound or 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole) are not detailed in the available literature.
Research on other indole derivatives has shown promise in this area. For instance, 3-methyleneoxindole, an oxidation product of indole-3-acetic acid, has been shown to selectively inhibit the replication of several viruses, although the mechanism was not directly linked to HIV-1 fusion. nih.gov The broad antiviral potential of the bis(indolyl)methane scaffold suggests that derivatives could be of interest for future antiviral research, but specific data on HIV-1 fusion inhibition for the title compound or its close analogs is currently unavailable.
Other Preclinical Pharmacological Activities (e.g., Anti-inflammatory, Antiparasitic)
Anti-inflammatory Activity
The bis(indolyl)methane (BIM) scaffold is recognized for its anti-inflammatory properties. researchgate.netresearchgate.netnih.govnih.gov This activity is often attributed to the modulation of inflammatory pathways. For instance, some BIMs have been shown to inhibit pro-inflammatory signaling molecules. While specific studies on 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole) are limited, related structures with methoxyphenyl groups have demonstrated anti-inflammatory effects. A synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, was found to exert significant anti-inflammatory effects in macrophage cell lines. nih.gov Additionally, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from a natural source, showed anti-inflammatory activity by inhibiting nitric oxide and prostaglandin (B15479496) E2 production in vitro and in vivo. mdpi.com Certain benzo[f]indole-4,9-dione derivatives have also been identified as a novel class of anti-inflammatory agents. mdpi.com
Antiparasitic Activity
While there is no specific data on the antiparasitic activity of this compound or its direct bis(indole) analog, the broader class of indole derivatives has been explored for such properties. For example, some diphenyl triazine-based molecules have shown promising antileishmanial activity. nih.gov Although these compounds are structurally distinct from the title compound, these findings suggest that the indole scaffold can be a template for the development of antiparasitic agents.
Structure Activity Relationship Sar Investigations of 3 Bis 4 Methoxyphenyl Methyl 1h Indole Derivatives
Impact of Substituents on Indole (B1671886) Ring on Biological Activity
The indole ring is a critical pharmacophoric element, and substitutions at various positions have been shown to significantly modulate biological activity. The nature, size, and electronic properties of these substituents play a pivotal role in the interaction of the molecule with its biological target. chim.itmdpi.com
Research has demonstrated that the introduction of different functional groups on the indole scaffold can lead to a wide spectrum of biological responses. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electron density of the indole ring, affecting its binding affinity. Studies on related indole-containing compounds have shown that substitutions at the N1, C5, and C6 positions are particularly influential.
For example, in a series of indole-chalcone derivatives, the introduction of a methyl group at various positions on the indole ring resulted in varied cytotoxic activities. A methyl group at the 7-position of the indole ring showed the best activity in one study. acs.org Halogen substitutions, such as fluorine at the 5- or 6-position, have also been found to enhance potency against certain cancer cell lines. acs.org Specifically, compounds with a 5-fluoro or 6-fluoro group on the indole ring exhibited high activity. acs.org
The following table summarizes the impact of indole ring substitutions on the half-maximal growth inhibitory concentration (GI₅₀) against a specific cancer cell line, as reported in a study on indole-chalcone derivatives.
| Compound | Indole Ring Substituent | GI₅₀ (nM) |
| 10 | 4-Methyl | 141 |
| 11 | 5-Methyl | 30 |
| 12 | 6-Methyl | 24 |
| 13 | 7-Methyl | 16 |
| 14 | 5-Fluoro | 7 |
| 15 (FC116) | 6-Fluoro | 6 |
| Data sourced from a study on indole-chalcone derivatives against HCT-116/L cancer cells. acs.org |
These findings underscore the sensitivity of biological activity to the substitution pattern on the indole nucleus, providing a roadmap for designing derivatives with improved therapeutic potential.
Influence of Modifications to the Bis(4-methoxyphenyl)methyl Moiety on Activity
The bis(4-methoxyphenyl)methyl group is another key structural feature that profoundly influences the biological activity of this class of compounds. Modifications to the methoxy (B1213986) groups or the phenyl rings can lead to significant changes in potency and selectivity. The methoxy groups, in particular, are often crucial for establishing key interactions with biological targets. nih.gov
In related diaryl-substituted compounds, the presence and positioning of methoxy groups on the phenyl rings are critical for activity. acs.org For instance, the replacement of the 4-methoxyphenyl (B3050149) groups with other substituted phenyl rings can dramatically alter the biological profile. Studies on compounds with similar diarylmethane scaffolds have shown that the number and location of methoxy groups are determinants of activity.
A study on tamoxifen (B1202) derivatives where a phenyl ring was replaced with an indole moiety highlighted the importance of the substituents on the remaining phenyl group for anticancer activity. nih.gov While not a direct modification of the bis(4-methoxyphenyl)methyl group, this illustrates the principle that the nature of the aromatic rings attached to the central methane (B114726) carbon is a key determinant of biological effect.
Conformational Effects on Biological Profiles
The three-dimensional arrangement of the indole ring and the two 4-methoxyphenyl rings is a critical factor in determining the biological activity of these molecules. The flexibility or rigidity of the molecule, governed by the rotational freedom around the single bonds connecting the different moieties, can influence how the compound fits into a binding site.
The cis- or trans-configuration of related stilbene (B7821643) derivatives, which share a diaryl structural motif, is known to be a crucial determinant of their activity. nih.gov This highlights the importance of the relative orientation of the aromatic rings. For 3-[bis(4-methoxyphenyl)methyl]-1H-indole derivatives, the spatial disposition of the two methoxyphenyl groups relative to the indole nucleus can be expected to have a similar impact.
In a study of biaryl methyl eugenol (B1671780) analogs, the Z isomers were found to be more active as invasion inhibitors compared to their E isomers, emphasizing the role of stereochemistry and conformation. nih.gov This suggests that a specific conformational arrangement is necessary for optimal interaction with the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov For derivatives of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity.
By analyzing a dataset of compounds with varying substituents and their corresponding biological activities, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. These models typically use descriptors that quantify various molecular properties, such as steric, electronic, and hydrophobic characteristics.
For instance, 3D-QSAR studies on other indole derivatives have successfully used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These studies have generated models with good predictive power, identifying key steric and electrostatic fields that are important for activity. nih.gov Such models can guide the rational design of new compounds with enhanced potency.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. nih.govetflin.com
For this compound derivatives, a pharmacophore model can be generated based on the structures of known active compounds. nih.gov This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement.
A pharmacophore model for this class of compounds would likely highlight the importance of the indole nitrogen as a potential hydrogen bond donor, the methoxy groups as hydrogen bond acceptors, and the aromatic rings as hydrophobic features. nih.gov Such a model can be used for virtual screening of compound libraries to identify new molecules with the desired structural features, or to guide the modification of existing leads to better fit the pharmacophore and, consequently, improve biological activity. nih.govetflin.com
Information regarding the chemical compound "this compound" in the specified areas of materials science and emerging fields is not available in the currently accessible research literature.
Extensive searches for "this compound" have yielded no specific data or research findings related to its potential applications in the following areas:
Potential Applications in Materials Science and Emerging Fields
Supramolecular Chemistry and Self-Assembly Potential:There are no documented studies on the involvement of this specific compound in supramolecular assemblies or its potential for self-assembly.
Consequently, it is not possible to provide a detailed and scientifically accurate article on "3-[bis(4-methoxyphenyl)methyl]-1H-indole" focusing on these specific topics as per the requested outline and content inclusions. The absence of research in these areas means there are no data tables or detailed findings to report.
It is important to note that while research exists on other indole (B1671886) derivatives and bis(indolyl)methanes in these fields, this information is not directly applicable to the specifically requested compound, "this compound."
Q & A
Q. What synthetic protocols are commonly used to prepare 3-[bis(4-methoxyphenyl)methyl]-1H-indole, and how are reaction conditions optimized?
The compound is synthesized via acid-catalyzed condensation of indole with 4-methoxybenzaldehyde derivatives. A solvent-free protocol using humic acid as a catalyst has been optimized to improve yield (60–85%) and reduce reaction time (2–4 hours at 80°C). Key parameters include molar ratios of reactants (1:2 for aldehyde to indole), temperature control, and catalyst loading (10–15 mol%) .
Q. How is this compound characterized using spectroscopic methods?
- 1H/13C NMR : Peaks at δ ~5.8 ppm (singlet for the methine proton) and δ 39.7 ppm (quaternary carbon of the bis(4-methoxyphenyl)methyl group) confirm the structure. Aromatic protons of indole and methoxyphenyl groups appear between δ 6.4–7.6 ppm in CDCl3 .
- IR Spectroscopy : Stretching vibrations for N-H (3327 cm⁻¹) and C-O (1234 cm⁻¹) validate functional groups .
Q. What biological activities have been reported for this compound?
Derivatives of bis(indolyl)methane exhibit antifungal and antibacterial activity against Candida albicans (MIC: 8–16 µg/mL) and Staphylococcus aureus (MIC: 16–32 µg/mL) via disruption of microbial cell membranes. Additionally, the compound inhibits mild steel corrosion in 15% HCl (efficiency: 92% at 500 ppm) through adsorption on metal surfaces .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. Discrepancies in anisotropic displacement parameters or hydrogen bonding (e.g., non-classical N-H···π interactions) are resolved by iterative refinement cycles and validation tools in WinGX . Example: R-factor optimization to <0.065 for high-confidence models .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for GPR84 antagonism?
- Docking Studies : The bis(4-methoxyphenyl) group occupies a hydrophobic pocket in GPR84, while the indole moiety forms π-π interactions with Tyr²⁵⁶.
- SAR Modifications : Introducing electron-withdrawing groups (e.g., -F) at the 4-position of phenyl rings improves binding affinity (Ki: 0.8 nM vs. 3.2 nM for parent compound) .
Q. How do solvent-free synthesis methods impact the stereochemical outcomes of bis(indolyl)methanes?
Solvent-free conditions favor endo-selectivity due to restricted molecular mobility, yielding >90% of the desired stereoisomer. By contrast, polar solvents (e.g., DMF) promote exo-products via solvation effects. Confirmed by NOESY NMR (cross-peaks between methine proton and indole H-2) .
Q. What computational tools are recommended for predicting the corrosion inhibition mechanism of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) quantify adsorption energy (ΔEₐds: −45.2 kcal/mol) and Fukui indices to identify reactive sites. Molecular dynamics (MD) simulations model adsorption on Fe(110) surfaces, showing preferential binding via methoxyphenyl groups .
Methodological Notes
- Contradiction Management : Conflicting NMR data (e.g., shifts in CDCl3 vs. DMSO-d6) are addressed by solvent standardization and referencing to TMS .
- Advanced Instrumentation : High-resolution mass spectrometry (HRMS) with ±2 ppm accuracy validates molecular formulae (e.g., [M+Na]+ = 459.1782 for C₃₁H₂₈N₂O₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
